Cas no 606131-21-9 (Benzenesulfonamide, 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-N,N-dimethyl- (9CI))

Benzenesulfonamide, 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-N,N-dimethyl- (9CI) structure
606131-21-9 structure
Product Name:Benzenesulfonamide, 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-N,N-dimethyl- (9CI)
CAS-nummer:606131-21-9
MF:C17H19N3O4S2
MW:393.480461359024
CID:1022948
PubChem ID:1459452
Update Time:2025-04-20

Benzenesulfonamide, 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-N,N-dimethyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide, 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-N,N-dimethyl- (9CI)
    • 4-(5,6-dimethylbenzimidazol-1-yl)sulfonyl-N,N-dimethylbenzenesulfonamide
    • 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-N,N-dimethyl-benzenesulfonamide
    • AC1LS75O
    • AG-G-19845
    • CTK5B1912
    • HMS1685I12
    • MolPort-000-105-411
    • DTXSID20362970
    • 606131-21-9
    • 4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide
    • AKOS000781109
    • BENZENESULFONAMIDE, 4-[(5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)SULFONYL]-N,N-DIMETHYL-
    • DB-285499
    • SR-01000343452
    • 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide
    • SR-01000343452-1
    • Inchi: 1S/C17H19N3O4S2/c1-12-9-16-17(10-13(12)2)20(11-18-16)26(23,24)15-7-5-14(6-8-15)25(21,22)19(3)4/h5-11H,1-4H3
    • InChI-sleutel: GGMQOCHYJKGREX-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)S(N(C)C)(=O)=O)(N1C=NC2C=C(C)C(C)=CC1=2)(=O)=O

Berekende eigenschappen

  • Exacte massa: 393.08187
  • Monoisotopische massa: 393.08169844g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 703
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 106Ų

Experimentele eigenschappen

  • PSA: 89.34
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.